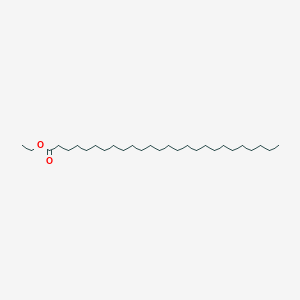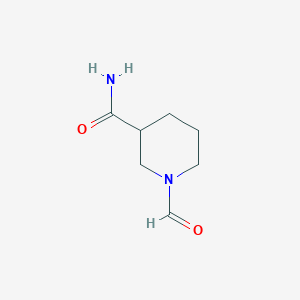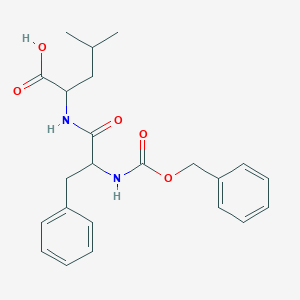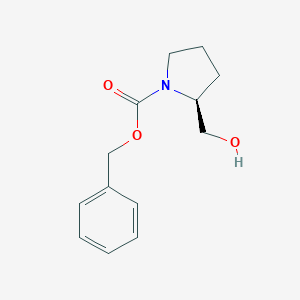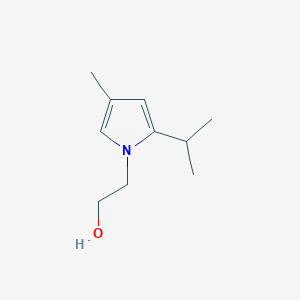
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol, also known as IMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings. In
Mechanism Of Action
The mechanism of action of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is not yet fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol may inhibit the expression of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have antitumor activity, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, studies have suggested that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol may have potential applications in the treatment of diabetes and metabolic disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol in lab experiments is that it has been shown to have relatively low toxicity, making it a safer alternative to other compounds that may have similar effects. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol. One area of interest is in further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Additionally, more research is needed to determine the optimal dosage and administration methods for 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol, as well as to investigate its potential applications in the treatment of various diseases and disorders. Finally, studies could be conducted to investigate potential synergistic effects between 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol and other compounds, which could lead to the development of new treatment options.
Synthesis Methods
The synthesis of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol involves a multi-step process that begins with the reaction of 2-acetyl-1-methylpyrrole with isopropylmagnesium bromide. This reaction yields the corresponding Grignard reagent, which can then be reacted with formaldehyde to produce the intermediate compound. The final step involves the reduction of the intermediate with sodium borohydride, resulting in the formation of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol.
Scientific Research Applications
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of the nervous system, where 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have neuroprotective effects. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been studied for its potential use as an anti-inflammatory agent, as well as for its potential applications in cancer research.
properties
CAS RN |
133527-38-5 |
|---|---|
Product Name |
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol |
Molecular Formula |
C10H17NO |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-(4-methyl-2-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C10H17NO/c1-8(2)10-6-9(3)7-11(10)4-5-12/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
OPMHSMRDBJAXNC-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(C)C)CCO |
Canonical SMILES |
CC1=CN(C(=C1)C(C)C)CCO |
synonyms |
1H-Pyrrole-1-ethanol,4-methyl-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



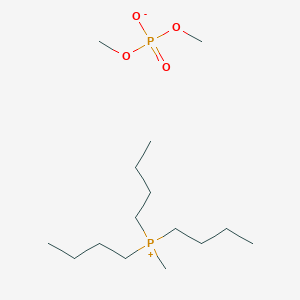
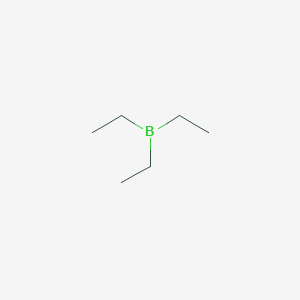
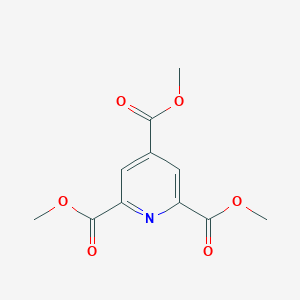

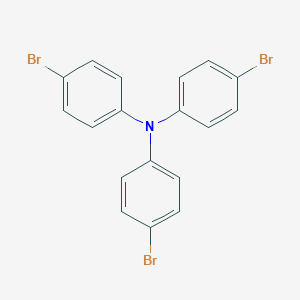
![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
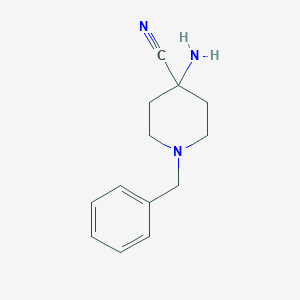
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)
